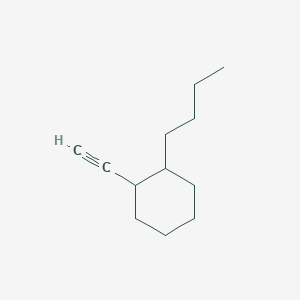
1-Butyl-2-ethynylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-ethynylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a butyl group and an ethynyl group
Preparation Methods
The synthesis of 1-Butyl-2-ethynylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane with butyl bromide in the presence of a strong base, followed by the introduction of the ethynyl group through a palladium-catalyzed coupling reaction. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure the efficient production of this compound.
Chemical Reactions Analysis
1-Butyl-2-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation of the ethynyl group using catalysts like palladium on carbon can convert it into an ethyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while hydrogenation results in the formation of saturated hydrocarbons.
Scientific Research Applications
1-Butyl-2-ethynylcyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential as therapeutic agents.
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butyl-2-ethynylcyclohexane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloaddition and coupling reactions, which are essential for the compound’s reactivity. The butyl group provides hydrophobic interactions that can influence the compound’s solubility and binding affinity to target molecules.
Comparison with Similar Compounds
1-Butyl-2-ethynylcyclohexane can be compared with other similar compounds, such as:
1-Butyl-2-methylcyclohexane: This compound has a methyl group instead of an ethynyl group, resulting in different chemical reactivity and applications.
1-Butyl-2-phenylcyclohexane:
1-Butyl-2-chlorocyclohexane: The chlorine substituent affects the compound’s reactivity, particularly in substitution and elimination reactions.
The uniqueness of this compound lies in its combination of a butyl group and an ethynyl group, which provides a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
61786-28-5 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1-butyl-2-ethynylcyclohexane |
InChI |
InChI=1S/C12H20/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2,11-12H,3,5-10H2,1H3 |
InChI Key |
UJHAEVJPVUZMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















